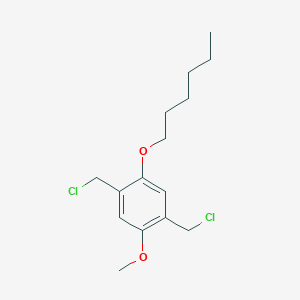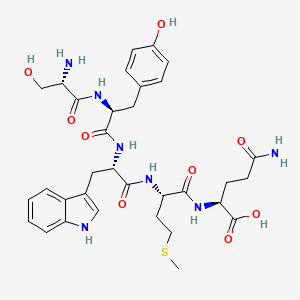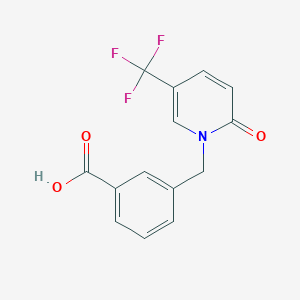
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one is a chlorinated organic compound with the molecular formula C6H3Cl3O2 It is known for its unique structure, which includes three chlorine atoms and a hydroxyl group attached to a cyclohexa-2,4-dien-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one typically involves the chlorination of hydroxycyclohexadienone derivatives. One common method is the chlorination of 6-hydroxycyclohexa-2,4-dien-1-one using chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is monitored using analytical techniques such as gas chromatography to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated hydroxycyclohexadienones.
Substitution: Various substituted hydroxycyclohexadienones depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one involves its interaction with cellular components. The compound can form reactive intermediates that interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxycyclohexa-2,4-dien-1-one: A non-chlorinated analog with similar structural features.
2,4,6-Trichlorophenol: A chlorinated phenol with similar chlorine substitution but different functional groups.
2,4,6-Trichloro-4-hydroxybenzaldehyde: Another chlorinated compound with a hydroxyl group and aldehyde functionality.
Uniqueness
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyl group on a cyclohexa-2,4-dien-1-one ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
591755-78-1 |
|---|---|
Formule moléculaire |
C6H3Cl3O2 |
Poids moléculaire |
213.4 g/mol |
Nom IUPAC |
2,4,6-trichloro-6-hydroxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C6H3Cl3O2/c7-3-1-4(8)5(10)6(9,11)2-3/h1-2,11H |
Clé InChI |
VNXUSXRZLSGWKW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)C(C=C1Cl)(O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


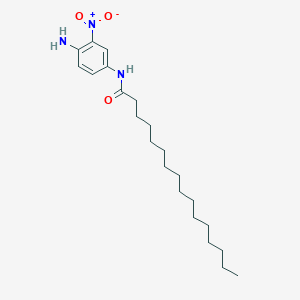
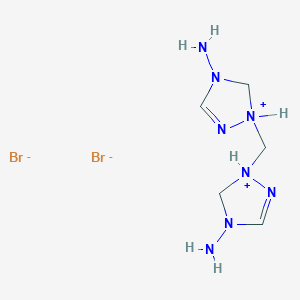

![4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline](/img/structure/B14240755.png)


![[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol](/img/structure/B14240773.png)

![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
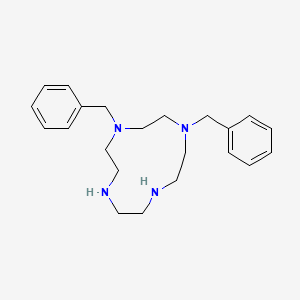
![1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240810.png)
